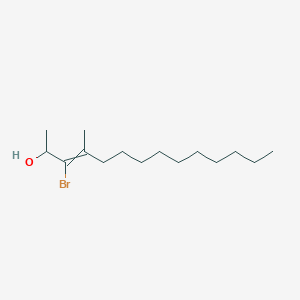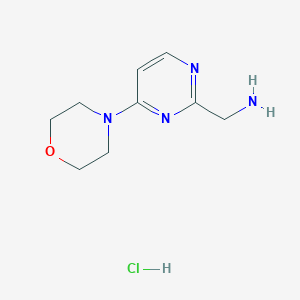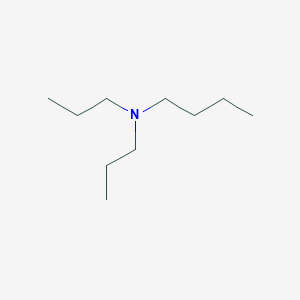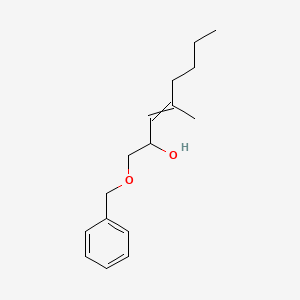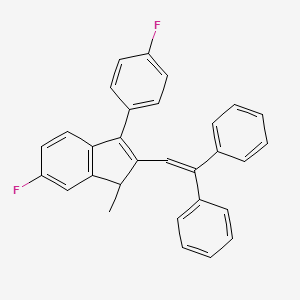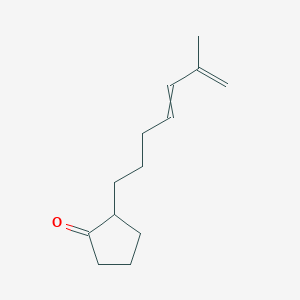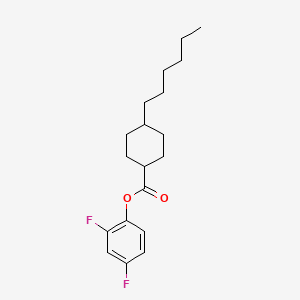
4-Butan-2-ylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butan-2-ylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphonic acids Phenols are known for their aromatic ring with a hydroxyl group, while phosphonic acids contain a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butan-2-ylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 4-Butan-2-ylphenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Butan-2-ylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Butan-2-ylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Butan-2-ylphenol;phosphorous acid exerts its effects involves interactions with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the phosphonic acid moiety can interact with metal ions and enzymes. These interactions can lead to various biological and chemical effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
4-Butylphenol: Similar structure but lacks the phosphonic acid group.
Uniqueness
4-Butan-2-ylphenol;phosphorous acid is unique due to the presence of both phenolic and phosphonic acid functionalities
Properties
CAS No. |
919197-87-8 |
|---|---|
Molecular Formula |
C30H45O6P |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-butan-2-ylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-3-8(2)9-4-6-10(11)7-5-9;1-4(2)3/h3*4-8,11H,3H2,1-2H3;1-3H |
InChI Key |
CDKFXMHHGBPJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
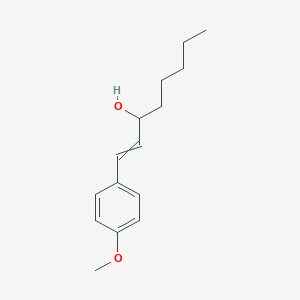
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
